molecular formula C21H21PS4 B14437260 Tris(p-methylthiophenyl)phosphine sulfide CAS No. 74038-25-8

Tris(p-methylthiophenyl)phosphine sulfide

Cat. No.: B14437260
CAS No.: 74038-25-8
M. Wt: 432.6 g/mol
InChI Key: WZPYANBMTHWQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(p-methylthiophenyl)phosphine sulfide is an organophosphorus compound that belongs to the class of phosphine sulfides. These compounds are pentavalent derivatives of organophosphines and are known for their stability towards oxidation. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(p-methylthiophenyl)phosphine sulfide typically involves the reaction of tris(p-methylthiophenyl)phosphine with elemental sulfur. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, under ambient conditions. The reaction proceeds rapidly, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tris(p-methylthiophenyl)phosphine sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the parent phosphine.

    Substitution: The thiophosphinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Tris(p-methylthiophenyl)phosphine.

    Substitution: Various substituted phosphine sulfides depending on the reagents used.

Scientific Research Applications

Tris(p-methylthiophenyl)phosphine sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(p-methylthiophenyl)phosphine sulfide involves its interaction with molecular targets such as enzymes and receptors. The thiophosphinyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with metal ions and other biomolecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(p-methylthiophenyl)phosphine sulfide is unique due to its stability towards oxidation and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where oxidative stability is crucial, such as in catalysis and material science .

Properties

CAS No.

74038-25-8

Molecular Formula

C21H21PS4

Molecular Weight

432.6 g/mol

IUPAC Name

bis(4-methylsulfanylphenyl)-(4-methylsulfinothioylphenyl)phosphane

InChI

InChI=1S/C21H21PS4/c1-24-19-10-4-16(5-11-19)22(17-6-12-20(25-2)13-7-17)18-8-14-21(15-9-18)26(3)23/h4-15H,1-3H3

InChI Key

WZPYANBMTHWQIB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)S(=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.